Cas no 137810-19-6 (2-fluoro-4-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]phenyl trifluoromethyl ether)
137810-19-6 structure
Product Name:2-fluoro-4-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]phenyl trifluoromethyl ether
CAS 번호:137810-19-6
MF:C22H30F4O
메가와트:386.466620922089
CID:1254773
PubChem ID:14985100
Update Time:2025-04-20
2-fluoro-4-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]phenyl trifluoromethyl ether 화학적 및 물리적 성질
이름 및 식별자
-
- 2-fluoro-4-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]phenyl trifluoromethyl ether
- 2-Fluoro-<wbr>
- benzene, <wbr>
- LogP
- 3-HHB(F)-OCF3
- SCHEMBL8771358
- DTXSID501123919
- Rel-(1r,1's,4R,4'R)-4-(3-fluoro-4-(trifluoromethoxy)phenyl)-4'-propyl-1,1'-bi(cyclohexane)
- SCHEMBL3437359
- SCHEMBL8771352
- SCHEMBL8110570
- 2-Fluoro-4-[(trans,trans)-4a(2)-propyl[1,1a(2)-bicyclohexyl]-4-yl]-1-(trifluoromethoxy)benzene
- 137810-19-6
- [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene
-
- 인치: 1S/C22H30F4O/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-21(20(23)14-19)27-22(24,25)26/h12-18H,2-11H2,1H3
- InChIKey: KDUUQRLPPVKDSR-UHFFFAOYSA-N
- 미소: FC1=C(C=CC(=C1)C1CCC(CC1)C1CCC(CCC)CC1)OC(F)(F)F
계산된 속성
- 정밀분자량: 386.2234
- 동위원소 질량: 386.22327822g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 5
- 복잡도: 436
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 9.5
- 토폴로지 분자 극성 표면적: 9.2Ų
실험적 성질
- 밀도: 1.106±0.06 g/cm3 (20 ºC 760 Torr),
- 용해도: Insuluble (1.0E-5 g/L) (25 ºC),
- PSA: 9.23
2-fluoro-4-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]phenyl trifluoromethyl ether 관련 문헌
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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